molecular formula C13H10N4O B2790942 N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide CAS No. 769951-33-9

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2790942
CAS No.: 769951-33-9
M. Wt: 238.25
InChI Key: KXBBZQVIMDGQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling pathways. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core linked to a benzamide moiety, which contributes to its biological activity .

Scientific Research Applications

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide typically involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzamide moiety is then introduced through amide bond formation reactions. Common reagents used in these synthetic routes include various amines, acids, and coupling agents .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as chromatography to isolate the desired product .

Chemical Reactions Analysis

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating the signaling pathways they control. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide can be compared to other pyrrolo[2,3-d]pyrimidine derivatives, which also exhibit kinase inhibitory activity. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13(9-4-2-1-3-5-9)17-12-10-6-7-14-11(10)15-8-16-12/h1-8H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBZQVIMDGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.